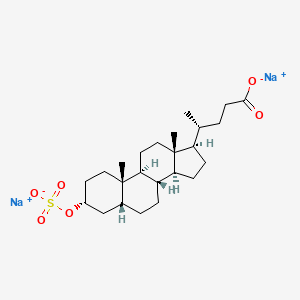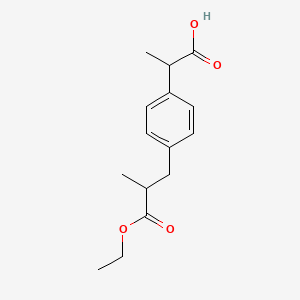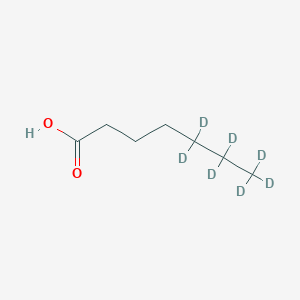![molecular formula C12H10ClNO2 B13860812 [4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol: is an organic compound with the molecular formula C12H10ClNO2 It is characterized by the presence of a chloropyridine ring attached to a phenylmethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Chloropyridin-2-yl)oxyphenyl]methanol typically involves the reaction of 5-chloropyridine-2-ol with a phenylmethanol derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(5-Chloropyridin-2-yl)oxyphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties .
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents .
Industry:
Mecanismo De Acción
The mechanism of action of [4-(5-Chloropyridin-2-yl)oxyphenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Chloropyridine: Shares the chloropyridine ring but lacks the phenylmethanol group.
2-Chloro-4-pyridinylmethanol: Similar structure but with different substitution patterns.
Uniqueness:
- The presence of both the chloropyridine ring and the phenylmethanol group in [4-(5-Chloropyridin-2-yl)oxyphenyl]methanol provides unique chemical properties and reactivity.
- Its specific substitution pattern allows for distinct interactions in chemical and biological systems, making it valuable for various applications .
Propiedades
Fórmula molecular |
C12H10ClNO2 |
|---|---|
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
[4-(5-chloropyridin-2-yl)oxyphenyl]methanol |
InChI |
InChI=1S/C12H10ClNO2/c13-10-3-6-12(14-7-10)16-11-4-1-9(8-15)2-5-11/h1-7,15H,8H2 |
Clave InChI |
DIHDACRDQBEVLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)OC2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


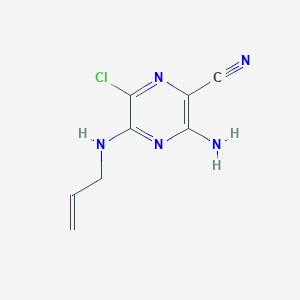
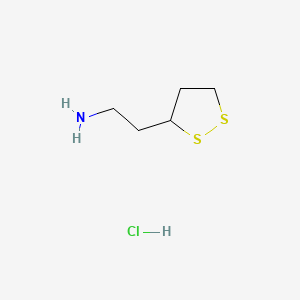
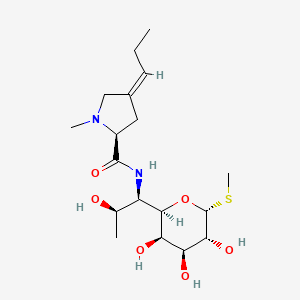

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
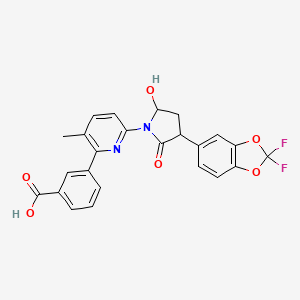
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
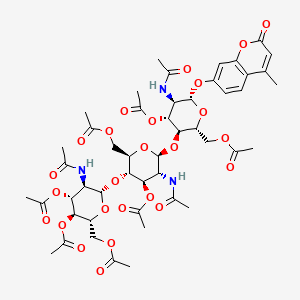
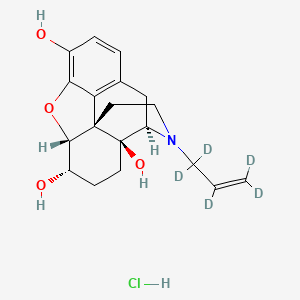
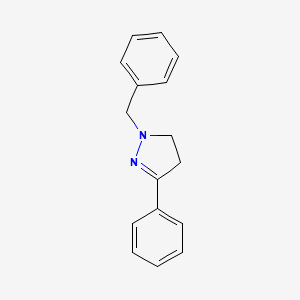
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
